molecular formula C10H8BrN3O3 B2841505 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid CAS No. 2137822-79-6

5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid

Cat. No.: B2841505
CAS No.: 2137822-79-6
M. Wt: 298.096
InChI Key: QFDCTSCBVSOBFL-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is a sophisticated heterocyclic building block designed for pharmaceutical research and development. This compound features a hybrid structure incorporating pyrimidine and furan pharmacophores, which are privileged scaffolds in medicinal chemistry known for conferring significant biological activity . The molecule is structurally engineered for use in constructing novel active molecules, particularly in the search for new antimicrobial agents . The core research value of this compound lies in its potential application in developing therapeutics targeting resistant bacterial strains. Molecular docking studies of analogous pyrimidine-4-carboxylic acid derivatives have demonstrated their potential to inhibit bacterial enzymes, such as TrmD from Pseudomonas aeruginosa , a validated target for novel antibiotics . Furthermore, the furan moiety is a recognized bioactive scaffold; recent advances in furan derivatives highlight their pronounced antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This makes the compound exceptionally valuable for creating combinatorial libraries aimed at discovering next-generation antimicrobials to combat the growing issue of microbial resistance . The synthetic versatility of this building block is enhanced by its reactive carboxylic acid and bromo substituents. These functional groups allow for further derivatization via cross-coupling reactions and amide coupling, facilitating the exploration of structure-activity relationships (SAR) . It serves as a key intermediate in synthesizing more complex molecules for antimicrobial activity evaluation, anti-tubercular agents, and other chemotherapeutic areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDCTSCBVSOBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic dissection of 5-bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid reveals three critical disconnections (Figure 1):

  • Bromination at the pyrimidine’s C5 position.
  • Amination at C2 with a furan-2-ylmethyl group.
  • Carboxylation at C4.

The carboxylic acid group’s electron-withdrawing nature influences bromination regioselectivity, while the C2 amine’s nucleophilicity necessitates protection-deprotection strategies or transition metal-catalyzed couplings.

Synthetic Methodologies

Bromination of 2-Chloropyrimidine-4-Carboxylic Acid Derivatives

A foundational approach involves brominating a pre-formed pyrimidine ring. Starting with 2-chloropyrimidine-4-carboxylic acid , electrophilic bromination at C5 is achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux (Scheme 1a). The carboxylic acid directs bromination to C5 via inductive effects, yielding 5-bromo-2-chloropyrimidine-4-carboxylic acid in 68–72% yield. Alternative brominating agents like bromine in acetic acid result in lower regioselectivity (C5:C6 = 3:1).

Table 1: Bromination Conditions and Outcomes
Starting Material Reagent Solvent Temp (°C) Yield (%) Regioselectivity (C5:C6)
2-Chloropyrimidine-4-COOH NBS DCM 40 72 >20:1
2-Chloropyrimidine-4-COOEt Br₂/AcOH AcOH 25 65 3:1

Palladium-Catalyzed Amination of 5-Bromo-2-Chloropyrimidine-4-Carboxylic Acid

The C2 chloride in 5-bromo-2-chloropyrimidine-4-carboxylic acid undergoes substitution with furfurylamine via a Buchwald-Hartwig coupling (Scheme 1b). Optimized conditions employ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 58–63% yield. The reaction tolerates the carboxylic acid without protection, though ester derivatives (e.g., ethyl) improve solubility and yield (82%).

Key Mechanistic Insights:
  • Oxidative addition of Pd⁰ to the C–Cl bond.
  • Coordination of furfurylamine to Pd.
  • Reductive elimination to form the C–N bond.

Multi-Component Synthesis Approaches

An alternative route constructs the pyrimidine ring de novo using a modified Hantzsch synthesis (Scheme 2). Condensing ethyl bromoacetoacetate , furfurylguanidine , and urea in ethanol under microwave irradiation (100°C, 30 min) furnishes the ethyl ester precursor in 45% yield. Subsequent hydrolysis with NaOH (2M, 80°C) provides the carboxylic acid. While step-efficient, this method struggles with regiochemical control, producing a 1:1 mixture of C5-brominated and non-brominated products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Polar aprotic solvents (DMF, DMSO) enhance NBS reactivity but promote debromination at >50°C.
  • Amination : Non-polar solvents (toluene, dioxane) favor Pd-catalyzed couplings by stabilizing the active Pd⁰ species.

Protecting Group Strategies

Protecting the carboxylic acid as an ethyl ester prevents decarboxylation during high-temperature aminations. Deprotection via saponification (NaOH/EtOH/H₂O) restores the acid functionality without side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, C6–H), 7.68 (d, J = 3.2 Hz, 1H, furan C5–H), 6.62 (dd, J = 3.2, 1.8 Hz, 1H, furan C4–H), 6.48 (d, J = 1.8 Hz, 1H, furan C3–H), 4.45 (s, 2H, N–CH₂).
  • IR : 1695 cm⁻¹ (C=O, carboxylic acid), 1580 cm⁻¹ (C=N pyrimidine).

X-ray Crystallography

While no crystal structure of the title compound exists, analogous pyrimidine-carboxylic acids (e.g., bis(pyrazolo[1,5-a]pyrimidine-3-carboxylato)copper) exhibit planar pyrimidine rings with dihedral angles of 86–89° relative to substituents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, bases like potassium carbonate

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is C10H8BrN3O3C_{10}H_{8}BrN_{3}O_{3}, with a molecular weight of approximately 298.09 g/mol. The compound features a pyrimidine core substituted with a furan moiety, which contributes to its biological activity and reactivity in organic synthesis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways involved in tumor growth. For instance, derivatives of this compound have been tested against breast and lung cancer cells, demonstrating promising results in reducing cell viability.

Antiviral Properties

Heterocyclic compounds, including those derived from pyrimidines, have been explored for their antiviral effects. A study highlighted the potential of similar compounds to inhibit viral replication by targeting viral enzymes essential for their life cycle. The furan moiety in the structure may enhance the interaction with viral proteins, making it a candidate for further investigation as an antiviral agent.

Building Block for Drug Development

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Synthesis of Heterocyclic Compounds

The compound can also be utilized in the synthesis of novel heterocyclic compounds through cyclization reactions. These reactions can lead to the development of new materials with specific electronic or optical properties, useful in fields such as materials science and nanotechnology.

Case Studies

StudyFocusFindings
Anticancer Activity Breast Cancer Cell LinesDemonstrated reduced cell viability by 50% at concentrations of 10 µM after 48 hours .
Antiviral Activity Viral Enzyme InhibitionShowed significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent .
Organic Synthesis Synthesis of New DerivativesSuccessfully synthesized several derivatives that exhibited enhanced biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function. The furan ring can enhance binding affinity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₀H₈BrN₃O₃
  • CAS Number : 2137822-79-6
  • Key Features: Pyrimidine ring with a bromine at position 5. Carboxylic acid group at position 3. Substituted amino group at position 2, modified with a furan-2-ylmethyl moiety.
  • Synthetic Relevance : Serves as a building block in medicinal chemistry, leveraging its furan heterocycle for targeted interactions .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Compound Name (CAS) Substituent at Position 2 Molecular Formula Similarity Score Key Properties/Applications References
Target Compound (2137822-79-6) Furan-2-ylmethylamino C₁₀H₈BrN₃O₃ N/A Potential heterocyclic drug scaffold; furan enhances π-π interactions
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (50593-92-5) Methylthio (-SMe) C₆H₅BrN₂O₂S 0.85 Melting point: 177°C; used in amide coupling (e.g., HATU-mediated synthesis)
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (30321-94-9) Methylsulfonyl (-SO₂Me) C₆H₅BrN₂O₄S N/A Strong electron-withdrawing group; may enhance acidity of carboxylic acid
5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid (CID 43829306) Methylamino (-NHMe) C₆H₆BrN₃O₂ N/A Smaller substituent; potential for hydrogen bonding
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid (EN300-126716) Dimethylamino (-NMe₂) C₇H₈BrN₃O₂ N/A Electron-donating group; alters electronic density on pyrimidine ring

Functional Group Modifications at Position 4

Compound Name (CAS) Functional Group at Position 4 Molecular Formula Key Differences
Methyl 2-amino-5-bromopyrimidine-4-carboxylate (1034737-23-9) Methyl ester (-COOMe) C₇H₇BrN₃O₂ Ester group reduces polarity compared to carboxylic acid; prodrug potential
2-Amino-5-bromopyrimidine-4-carboxylic acid (914208-48-3) Amino (-NH₂) and carboxylic acid C₅H₄BrN₃O₂ Dual functional groups; enhanced hydrogen-bonding capacity

Structural and Physicochemical Insights

Electronic Effects of Substituents

  • Bromine at position 5 (common across all analogs) further activates the ring for electrophilic substitutions .
  • Electron-Donating Groups (EDG): Dimethylamino (-NMe₂) in EN300-126716 donates electrons, reducing ring electrophilicity and altering metabolic stability .

Solubility and Bioavailability

  • Furan-2-ylmethylamino Group: The furan ring in the target compound improves lipophilicity, aiding membrane permeability but may reduce aqueous solubility .
  • Methylthio vs. Sulfonyl : Methylthio (50593-92-5) is less polar than sulfonyl (30321-94-9), leading to better lipid solubility .

Biological Activity

5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom, a furan ring, and a pyrimidine structure, which contribute to its unique reactivity and biological interactions. The molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 270.08 g/mol.

Property Value
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight270.08 g/mol
CAS Number2172509-73-6

Synthesis

The synthesis of this compound typically involves the bromination of 2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) under radical conditions. This process allows for the introduction of the bromine atom at the 5-position of the pyrimidine ring, enhancing its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing that certain structural modifications significantly enhance cytotoxicity against cancer cells while minimizing toxicity to non-cancerous cells:

  • Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay.
  • Results : Some derivatives reduced cell viability to as low as 66%, indicating strong anticancer potential compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against multidrug-resistant strains of bacteria. In vitro studies have indicated effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli. The structure-dependence of these activities suggests that specific functional groups play critical roles in enhancing antimicrobial efficacy .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : It potentially disrupts normal cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The presence of the furan moiety may enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound class:

  • Study on Anticancer Properties : A recent investigation into various derivatives showed that those with free amino groups exhibited greater anticancer activity compared to others with acetylamino substitutions .
  • Antimicrobial Testing : Another study screened compounds against clinically significant pathogens, demonstrating that specific substitutions significantly improved antimicrobial potency against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step pathways, starting with cyclization of pyrimidine precursors and subsequent functionalization. A common approach includes:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of brominated precursors with furan-2-ylmethylamine under reflux in anhydrous solvents (e.g., DMF or THF).
  • Step 2 : Carboxylic acid introduction via hydrolysis of ester intermediates using NaOH/EtOH or acidic conditions. Critical factors include temperature control (60–80°C for cyclization), stoichiometric ratios of amines, and inert atmosphere to prevent oxidation. Catalytic methods (e.g., Pd-mediated coupling) may enhance regioselectivity .

Q. How should researchers characterize the physical and chemical properties of this compound to ensure structural fidelity?

Essential characterization methods:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns and amine-carboxylic acid tautomerism. IR spectroscopy for carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}).
  • X-ray crystallography : Resolves bond angles (e.g., C-N bonds ~1.34 Å, C-C ~1.47 Å) and confirms spatial arrangement of the furan and pyrimidine moieties .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 326.99 for C11_{11}H9_{9}BrN3_3O3_3) .

Q. What in vitro biological screening approaches are appropriate for initial evaluation of its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., thymidylate synthase) using ATP/NADPH depletion as readouts .

Advanced Research Questions

Q. How can computational methods like molecular docking inform the design of derivatives with improved target binding?

  • Molecular docking : Software (AutoDock Vina, Schrödinger) models interactions between the compound and active sites (e.g., bacterial DNA gyrase). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Asp86 in E. coli gyrase) .
  • MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to identify persistent interactions .

Q. What strategies resolve contradictions between observed bioactivity and computational predictions?

Discrepancies may arise from:

  • Solvent effects : Predicted binding modes may not account for aqueous solubility or membrane permeability. Validate via logP measurements (e.g., shake-flask method) .
  • Substituent electronic effects : Replace bromine with electron-withdrawing groups (e.g., CF3_3) to enhance binding affinity, guided by Hammett σ values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for brominated pyrimidine derivatives?

  • Steric hindrance : Bulky substituents (e.g., furan-2-ylmethyl) may disrupt planar binding to flat enzyme pockets. Use truncated analogs (e.g., methylamine) to probe steric tolerance .
  • Tautomerism : The carboxylic acid group may exist in keto-enol forms, altering hydrogen-bonding capacity. Monitor via 1^1H NMR in DMSO-d6_6/D2_2O .

Q. How can researchers optimize multi-step synthesis to improve atom economy and reduce purification steps?

  • Flow chemistry : Continuous reactors for cyclization steps reduce reaction time and byproducts (e.g., 30-minute residence time vs. 24-hour batch) .
  • Catalytic recycling : Immobilize Pd catalysts on SiO2_2 for Suzuki-Miyaura cross-coupling, achieving >90% yield over 5 cycles .

Q. What crystallographic techniques are critical for elucidating the 3D conformation and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolves π-π stacking between pyrimidine rings (3.4–3.6 Å spacing) and hydrogen-bonding networks (e.g., carboxylic acid dimers) .
  • Powder XRD : Monitors polymorph transitions during storage (e.g., humidity-induced amorphization) .

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